Hydroxycamptothecin Demonstrates >68-Fold Higher Cytotoxic Potency Than Camptothecin in Breast Cancer Cell Lines
10-Hydroxycamptothecin (10-HCPT) exhibits substantially greater growth inhibitory activity than the parent compound camptothecin (CPT) in human breast cancer cell lines. In BT-20 cells, 10-HCPT achieved an IC50 of 34.3 nM compared to CPT's IC50 of >500 nM. In MDA-MB-231 cells, the potency difference was even more pronounced, with 10-HCPT showing an IC50 of 7.27 nM versus CPT's >500 nM .
| Evidence Dimension | Cytotoxic potency (IC50) in breast cancer cell lines |
|---|---|
| Target Compound Data | BT-20: IC50 = 34.3 nM; MDA-MB-231: IC50 = 7.27 nM |
| Comparator Or Baseline | Camptothecin (CPT): BT-20 IC50 >500 nM; MDA-MB-231 IC50 >500 nM |
| Quantified Difference | >14.6-fold (BT-20); >68.8-fold (MDA-MB-231) |
| Conditions | MTT assay; 72-hour exposure; cells exposed to compound dissolved in DMSO at concentrations up to ~50 μM |
Why This Matters
This >68-fold potency advantage enables lower working concentrations and reduced compound consumption for breast cancer research applications.
